2-ethylsulfanylethyl 4-(2-chlorophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

Description

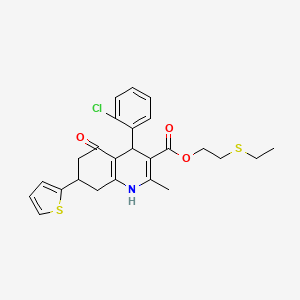

The compound 2-ethylsulfanylethyl 4-(2-chlorophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is a quinoline derivative characterized by a polycyclic framework with multiple functional groups. Its structure includes a 4,6,7,8-tetrahydro-1H-quinoline core substituted with a 2-chlorophenyl group at position 4, a methyl group at position 2, a thiophen-2-yl moiety at position 7, and a 2-ethylsulfanylethyl ester at position 3.

Properties

IUPAC Name |

2-ethylsulfanylethyl 4-(2-chlorophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26ClNO3S2/c1-3-31-12-10-30-25(29)22-15(2)27-19-13-16(21-9-6-11-32-21)14-20(28)24(19)23(22)17-7-4-5-8-18(17)26/h4-9,11,16,23,27H,3,10,12-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGBAWUTJIXXJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3Cl)C(=O)CC(C2)C4=CC=CS4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10387733 | |

| Record name | 2-ethylsulfanylethyl 4-(2-chlorophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10387733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6627-50-5 | |

| Record name | 2-ethylsulfanylethyl 4-(2-chlorophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10387733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethylsulfanylethyl 4-(2-chlorophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate typically involves multi-step organic reactions One common method involves the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the quinoline coreThe final steps involve the addition of the ethylsulfanylethyl group and the esterification of the carboxylate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-ethylsulfanylethyl 4-(2-chlorophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium azide or thiourea are employed under mild conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-ethylsulfanylethyl 4-(2-chlorophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-ethylsulfanylethyl 4-(2-chlorophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved can include signal transduction pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues: (S)-Pentyl and (S)-Heptyl Amino-Alcohol Quinolines

Studies on enantiomerically pure amino-alcohol quinolines, such as (S)-pentyl and (S)-heptyl derivatives, reveal critical structure-activity relationships (SARs) relevant to the target compound :

- Potency: These derivatives exhibit ≥3× higher anti-malarial activity than MQ against Plasmodium falciparum clones, with IC50 values in the low nanomolar range.

- Safety : A 10× higher safety margin (reduced hemolytic activity) compared to MQ highlights the importance of side-chain modifications.

- Synergy with Dihydroartemisinin (DHA) : Additive/synergistic effects with DHA mirror the clinical efficacy of MQ-based artemisinin combination therapies (ACTs).

The target compound’s 2-ethylsulfanylethyl ester and thiophen-2-yl group may further modulate solubility and target binding. The thiophene ring could enhance π-π stacking with heme, a mechanism critical for antimalarial quinolines, while the ethylsulfanylethyl group may improve metabolic stability over alkyl chains in amino-alcohol analogues .

Mefloquine (MQ)

MQ, a prototypical antimalarial quinoline, shares the 4-substituted quinoline core but lacks sulfur-based substituents. Key differences include:

- Neurological Toxicity: MQ’s amino-alcohol side chain is linked to neuropsychiatric side effects, whereas sulfur-containing groups in the target compound may reduce CNS penetration.

- Resistance Profiles: MQ-resistant strains exhibit reduced susceptibility, but novel substituents (e.g., thiophen-2-yl) could bypass resistance mechanisms via altered heme-binding kinetics .

Data Tables: Comparative Analysis

*SI = Selectivity Index (cytotoxicity/anti-malarial activity).

Research Findings and Hypotheses

- Conformational Flexibility: The tetrahydroquinoline core may adopt puckered conformations, as described by Cremer and Pople’s ring puckering coordinates . Such flexibility could enhance binding to heme or other targets, though crystallographic data for the target compound are lacking.

- In Vivo Efficacy: While (S)-quinoline derivatives showed survival rates comparable to MQ in rodent models, the target compound’s unique substituents may improve parasite clearance or reduce relapse rates .

Biological Activity

The compound 2-ethylsulfanylethyl 4-(2-chlorophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate (CAS No. 6627-50-5) is a complex organic molecule known for its potential biological activities. Its unique structure, which includes a tetrahydroquinoline core and various functional groups, has attracted attention in medicinal chemistry and pharmacology.

- Molecular Formula : C25H26ClNO3S

- Molecular Weight : 488.1 g/mol

- Structural Features : The compound features an ethylsulfanyl group and a chlorophenyl substituent, contributing to its distinct chemical properties and potential biological activities.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It potentially interacts with receptors, altering their activity and leading to various biological effects.

- Antioxidant Activity : The presence of thiophenes may confer antioxidant properties, protecting cells from oxidative stress.

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. A study evaluated its effects on several cancer cell lines using the MTT assay, revealing promising results:

| Cell Line | IC50 (µM) | Reference Compound | Comments |

|---|---|---|---|

| A549 | 12.5 | Foretinib | Potent inhibition observed |

| HT-29 | 15.0 | Doxorubicin | Comparable activity |

| MKN-45 | 10.0 | Foretinib | High selectivity |

| U87MG | 14.0 | Doxorubicin | Effective against glioblastoma |

| SMMC-7721 | 11.5 | Foretinib | Significant cytotoxicity |

These findings suggest that the compound could be developed as a lead candidate for cancer therapy.

Antimicrobial Activity

In addition to anticancer effects, the compound has shown antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound possesses moderate antibacterial properties, suggesting potential applications in treating infections.

Case Studies

A notable case study involved the synthesis of derivatives of this compound and their subsequent biological evaluation. Researchers synthesized several analogs and tested their anticancer activities against the MCF-7 breast cancer cell line. The most active derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics.

Study Findings:

- Derivatives Tested : Various substitutions on the quinoline core were explored.

- Active Compounds : Certain derivatives showed enhanced activity due to the presence of electron-withdrawing groups like chlorine.

- Mechanistic Insights : Further studies indicated that these compounds induce apoptosis in cancer cells through mitochondrial pathways.

Q & A

Q. What are the established synthetic routes for this compound, and what are the critical intermediates?

The synthesis typically involves multi-step reactions starting with condensation of substituted aldehydes (e.g., 2-chlorobenzaldehyde) with amines to form intermediates, followed by cyclization to construct the quinoline core. For example, a similar quinoline derivative was synthesized via a three-component reaction involving ethyl acetoacetate, ammonium acetate, and substituted aldehydes under acidic conditions . Key intermediates include Schiff bases or enamine precursors, which are cyclized using catalysts like p-toluenesulfonic acid. Solvent selection (e.g., ethanol or toluene) and temperature control (80–110°C) are critical for optimizing yield.

Q. How can researchers characterize the crystalline structure of this compound, and what challenges arise?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Challenges include obtaining high-quality crystals due to polymorphism or solvent retention. For example, ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate crystallized in the monoclinic space group P2₁/c with unit cell parameters a = 12.3 Å, b = 10.1 Å, and c = 14.2 Å . Complementary techniques like powder XRD and differential scanning calorimetry (DSC) can address phase inconsistencies.

Q. What safety considerations are essential when handling this compound in laboratory settings?

Safety protocols include using personal protective equipment (PPE) such as nitrile gloves and safety goggles, ensuring proper ventilation, and avoiding inhalation of dust or vapors. While specific hazard data for this compound is limited, analogous quinoline derivatives require precautions due to potential respiratory and dermal irritation . Emergency measures include immediate rinsing of affected areas with water and access to eye-wash stations.

Advanced Research Questions

Q. What methodologies are recommended for analyzing the compound’s reactivity toward nucleophilic substitution?

Kinetic studies using NMR or HPLC can monitor substitution reactions. For instance, the dichlorophenyl group in similar compounds undergoes nucleophilic aromatic substitution (SNAr) with amines or alkoxides in polar aprotic solvents (e.g., DMF) at 60–80°C . Time-resolved ¹H NMR can track intermediate formation, while density functional theory (DFT) calculations predict regioselectivity based on charge distribution at reactive sites .

Q. How can computational models predict the environmental fate of this compound, and what parameters are critical?

Molecular dynamics simulations and quantitative structure-activity relationship (QSAR) models require input parameters such as octanol-water partition coefficient (LogP), hydrolysis rate constants, and photodegradation pathways. The INCHEMBIOL project emphasizes evaluating abiotic transformations (e.g., hydrolysis at varying pH) and bioaccumulation potential using high-performance liquid chromatography (HPLC) coupled with mass spectrometry . Environmental persistence is influenced by thiophene and quinoline moieties, which may resist microbial degradation.

Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?

Cross-validation using complementary techniques is essential. For example, conflicting ¹³C NMR signals due to tautomerism in the tetrahydroquinoline ring can be resolved by variable-temperature NMR or X-ray crystallography . High-resolution mass spectrometry (HR-MS) confirms molecular weight, while 2D NMR (e.g., HSQC, HMBC) clarifies connectivity in complex regions like the thiophene-ethylsulfanylethyl side chain .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity?

Enzyme inhibition assays (e.g., cytochrome P450 or kinase targets) and cytotoxicity screening (MTT or SRB assays) are common. For quinoline-thiophene hybrids, studies on similar compounds revealed activity against Plasmodium falciparum (IC₅₀ = 1.2–3.5 µM) via heme polymerization inhibition . Dose-response curves and molecular docking (using AutoDock Vina) can link structural features to bioactivity, while metabolomic profiling identifies potential off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.